molecular formula C11H11FN2O B1475441 3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one CAS No. 1896529-87-5

3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one

Cat. No. B1475441
CAS RN: 1896529-87-5
M. Wt: 206.22 g/mol
InChI Key: SKXAWEIKPWRUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one, also known as FMQ, is a fluoroquinoline derivative that has been extensively studied due to its potential applications in the medical and scientific fields. FMQ has been found to possess a broad range of biological activities, such as antiviral, antifungal, and antibacterial properties. In addition, FMQ has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity.

Scientific Research Applications

Synthesis and Pharmacology

  • Melanin-Concentrating Hormone Receptor Antagonists : 3-aminomethylquinoline derivatives, including variants of the compound , have been studied for their potential as human melanin-concentrating hormone receptor 1 antagonists, which can reduce food intake in diet-induced obesity rats. Modifications to these compounds have been explored to reduce human ether-a-go-go-related gene (hERG) K(+) channel inhibition, a side effect associated with cardiac risk (Kasai et al., 2012).

Antiviral Research

  • Antiviral Activity Against Influenza : Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, related to the compound , have been synthesized and studied for their antiviral activities. Specifically, they were effective in suppressing influenza virus replication in cell cultures and showed in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).

Biological Systems and Fluorescence Studies

  • Applications in Biochemistry and Medicine : Quinoline derivatives, including aminomethylquinolines, are known for their efficiency as fluorophores. They are widely used in the study of various biological systems, particularly in DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
  • Antimicrobial Activity : Certain quinoline hydrazone derivatives, which may be structurally related to the compound , have been shown to possess antimicrobial activity, especially against bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Molecular Probes and Labeling

  • Labeling of Nucleosides and Oligodeoxyribonucleotides : Novel fluorophores related to quinoline derivatives have been synthesized and used for labeling nucleosides, which were then converted into phosphoramidites for labeling oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled counterparts (Singh & Singh, 2007).

properties

IUPAC Name

3-(aminomethyl)-6-fluoro-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXAWEIKPWRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one
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3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one
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Reactant of Route 6
Reactant of Route 6
3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one

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